molecular formula C10H12N4O3S B2992485 1-(2-Methoxyethyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea CAS No. 1251580-29-6

1-(2-Methoxyethyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea

Cat. No. B2992485
M. Wt: 268.29
InChI Key: VNFWVKHPBXQTOM-UHFFFAOYSA-N
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Description

The compound “1-(2-Methoxyethyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea” is a complex organic molecule that contains several functional groups. It has a thiophene ring, which is a five-membered ring with one sulfur atom, an oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom, and a urea group, which is a functional group with the formula (NH2)2CO.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and oxadiazole rings would likely make the molecule planar or nearly planar. The methoxyethyl and urea groups could potentially rotate around their bonds, giving the molecule some flexibility.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The thiophene ring is aromatic and relatively stable, but can undergo electrophilic aromatic substitution. The oxadiazole ring is also relatively stable, but can participate in reactions at the nitrogen atoms. The urea group can participate in a variety of reactions, including hydrolysis.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. Some properties, like melting point and boiling point, would be determined by the strength of the intermolecular forces. Other properties, like solubility, would depend on the polarity of the molecule.


Scientific Research Applications

Synthesis and Therapeutic Applications

  • Antidiabetic Potential : The synthesis of novel dihydropyrimidine derivatives involving urea compounds shows promise in antidiabetic activity. These compounds have been evaluated for in vitro antidiabetic activity using the α-amylase inhibition assay, indicating their potential application in diabetes management (Lalpara et al., 2021).

  • Anticancer Evaluation : The design and synthesis of oxadiazol derivatives have been explored for their anticancer activity against human cancer cell lines. These new compounds demonstrate good to moderate activity, highlighting their potential use in cancer therapy (Yakantham et al., 2019).

  • Enzyme Inhibition and Antioxidant Activity : Urea and thiourea groups containing coumarylthiazole derivatives have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase. These compounds also exhibit significant antioxidant activity, suggesting their utility in neurodegenerative disease management (Kurt et al., 2015).

Chemical Properties and Synthesis Techniques

  • Crystal and Molecular Structures : Studies on the crystal and molecular structures of oxadiazol derivatives reveal insights into their V-shaped and planar configurations, impacting their molecular packing arrangements. This information is crucial for the development of pharmaceutical compounds with optimal absorption and efficacy profiles (Khan et al., 2014).

  • Synthesis and Characterization of Urea and Thiourea Derivatives : A new series of biologically active compounds containing both oxadiazole and urea/thiourea moiety have been synthesized. These compounds exhibit a range of activities such as anti-inflammatory, antiviral, analgesic, and antitumor, among others. The synthesis approach and characterization of these compounds provide a foundation for further exploration of their therapeutic potential (Ölmez & Waseer, 2020).

Safety And Hazards

The safety and hazards of a compound depend on its reactivity and its biological effects. Without specific information, it’s difficult to predict the safety and hazards of this compound.


Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, or its potential uses. For example, it could be investigated as a potential drug, or it could be used as a building block for synthesizing other complex molecules.


properties

IUPAC Name

1-(2-methoxyethyl)-3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3S/c1-16-4-3-11-9(15)12-10-14-13-8(17-10)7-2-5-18-6-7/h2,5-6H,3-4H2,1H3,(H2,11,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFWVKHPBXQTOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=NN=C(O1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea

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